5-Aminospiro[1,3-benzodioxole-2,1'-cyclopentane] hydrochloride
Overview
Description
Spiro compounds are a class of organic compounds that have two or more rings that intersect at one atom, typically a carbon atom, forming a “spiro junction”. The “5-Aminospiro[1,3-benzodioxole-2,1’-cyclopentane] hydrochloride” is a type of spiro compound that contains a benzodioxole and cyclopentane ring intersecting at one atom .
Molecular Structure Analysis
The molecular structure of spiro compounds is characterized by two or more rings sharing a single atom. In the case of “5-Aminospiro[1,3-benzodioxole-2,1’-cyclopentane] hydrochloride”, it would have a benzodioxole ring and a cyclopentane ring sharing a single atom .Chemical Reactions Analysis
The chemical reactions involving spiro compounds depend on the functional groups present in the molecule. Without specific information on “5-Aminospiro[1,3-benzodioxole-2,1’-cyclopentane] hydrochloride”, it’s difficult to predict its reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups all contribute to a compound’s properties .Scientific Research Applications
Synthesis of Benzoxazine Derivatives
The scientific research applications of compounds structurally related to 5-Aminospiro[1,3-benzodioxole-2,1'-cyclopentane] hydrochloride often involve synthesis and structural analysis. One study outlines the novel synthesis of 6-nitrospiro[3,1-benzoxazine-2,1′-cyclohexan]-4(1H)-imine, demonstrating the utility of these compounds in exploring new chemical spaces and understanding structural properties (Li et al., 2006).
Chemical Transformations and Derivative Synthesis
Development of Spiro-benzoxazine Derivatives
Compounds related to this compound have been central in the development of various spiro-benzoxazine derivatives. The research highlights the formation of novel compounds and provides insights into the mechanisms of these reactions (Li et al., 2006).
Medicinal Chemistry
Antineoplastic and Antimonoamineoxidase Activities
Studies on derivatives structurally similar to this compound have revealed potential medicinal properties. For instance, research into spiro-derivatives of benzo[h]quinazolines, which share a spiro-cyclic structure with the compound of interest, has shown promising antineoplastic and antimonoamineoxidase activities (Markosyan et al., 2010).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c12-8-3-4-9-10(7-8)14-11(13-9)5-1-2-6-11;/h3-4,7H,1-2,5-6,12H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLSTNVOWHQQSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OC3=C(O2)C=C(C=C3)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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